molecular formula C4H9ClN2 B1396143 (2R)-2-aminobutanenitrile hydrochloride CAS No. 151528-47-1

(2R)-2-aminobutanenitrile hydrochloride

Cat. No.: B1396143
CAS No.: 151528-47-1
M. Wt: 120.58 g/mol
InChI Key: OJGHKZQRNGOMQR-PGMHMLKASA-N
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Description

(2R)-2-Aminobutanenitrile hydrochloride is a chiral organic compound featuring an amine group (-NH₂) and a nitrile group (-CN) on a four-carbon chain, with the (2R) stereochemistry. The hydrochloride salt enhances its solubility in polar solvents, making it valuable in pharmaceutical synthesis and asymmetric catalysis.

Properties

IUPAC Name

(2R)-2-aminobutanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2.ClH/c1-2-4(6)3-5;/h4H,2,6H2,1H3;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGHKZQRNGOMQR-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Synthesis Method

The classical method involves the reaction of n-propionaldehyde with sodium cyanide and ammonia to form 2-aminobutyronitrile, which is then converted to its hydrochloride salt. This method has been improved over time to enhance yield and reduce by-products.

Classical Synthesis Steps:

  • Preparation of 2-Aminobutyronitrile:

    • Add ammonium chloride, ammonia water (30%), and 28% sodium cyanide aqueous solution to a solvent.
    • Dropwise add n-propionaldehyde at 5-10°C.
    • React at 0-20°C for 4-10 hours.
    • Extract with an extractant and combine organic phases.
    • Dry with excess anhydrous sodium sulfate.
  • Conversion to Hydrochloride Salt:

    • Pass hydrogen chloride gas through the solution of 2-aminobutyronitrile hydrochloride at room temperature until pH = 3-4.
    • Filter and obtain the hydrochloride salt.

Improved Synthesis Methods

Recent improvements focus on optimizing reaction conditions to increase yield and purity while minimizing by-products.

Improved Method 1:

  • Preparation of 2-Aminobutyronitrile Hydrochloride:
    • Use a mixture of n-propionaldehyde, ammonium chloride, sodium cyanide, and ammonia water at 5-10°C.
    • React for 4-10 hours at 0-20°C.
    • Extract and dry as above.
    • Pass hydrogen chloride gas through the solution at room temperature to obtain the hydrochloride salt.

Improved Method 2:

Enantioselective Synthesis

For the preparation of (2R)-2-aminobutanenitrile hydrochloride with high enantiomeric purity, specific chiral catalysts or reagents can be employed. However, detailed methods for enantioselective synthesis are less commonly reported in the literature.

Data and Findings

Method Reaction Conditions Yield Purity
Classical 0-20°C, 4-10 hours Variable Variable
Improved 1 5-10°C, 4-10 hours High High
Improved 2 50-70°C, 4-5 hours 81.2% High

Chemical Reactions Analysis

Types of Reactions

(2R)-2-aminobutanenitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitriles or amides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and alkylating agents are often used in substitution reactions.

Major Products

The major products formed from these reactions include:

    Amides: Formed through oxidation reactions.

    Primary Amines: Resulting from reduction reactions.

    Substituted Derivatives: Produced through substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C4_4H9_9ClN2_2
  • Molar Mass : 120.58 g/mol
  • CAS Number : 151528-47-1
  • Solubility : Highly soluble in water, with solubility values reported up to 55.5 mg/ml .

Synthetic Applications

1. Synthesis of Enantiomerically Pure Compounds

(2R)-2-aminobutanenitrile hydrochloride serves as a precursor for synthesizing various optically active compounds. For instance, it has been utilized in the preparation of β-amino alcohols and β-amino nitriles through nucleophilic substitution reactions involving aziridinium ions . The stereospecific nature of these reactions allows for the generation of enantiomerically enriched products, which are crucial in pharmaceutical applications.

2. Deracemization Processes

Recent studies have highlighted the use of (2R)-2-aminobutanenitrile hydrochloride in deracemization processes, where racemic mixtures are converted into pure enantiomers. This process is essential for developing drugs that require specific stereochemistry for efficacy . The compound's ability to participate in chiral transformations enhances its value in asymmetric synthesis.

Biological Applications

1. Potential Anticancer Activity

Research has indicated that derivatives of (2R)-2-aminobutanenitrile hydrochloride may exhibit anticancer properties. For example, compounds derived from this nitrile have shown promise in inhibiting tumor growth in preclinical models. The mechanism often involves the modulation of metabolic pathways that are crucial for cancer cell proliferation .

2. Neuroprotective Effects

The neuroprotective potential of (2R)-2-aminobutanenitrile hydrochloride has also been explored, particularly in models of neurodegenerative diseases. Studies suggest that it may help mitigate oxidative stress and inflammation, which are key factors in conditions such as Alzheimer's disease .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Synthesis of EnantiomersUsed as a precursor for β-amino alcohols and β-amino nitriles through nucleophilic reactions
DeracemizationFacilitates conversion of racemic mixtures to pure enantiomers
Anticancer ActivityPotential to inhibit tumor growth; modulates metabolic pathways
Neuroprotective EffectsMitigates oxidative stress and inflammation in neurodegenerative models

Case Studies

Case Study 1: Synthesis of β-Amino Nitriles

In a study focused on synthesizing β-amino nitriles using (2R)-2-aminobutanenitrile hydrochloride, researchers demonstrated a one-pot reaction that yielded high enantiomeric excess. The method involved halogenation followed by ring-opening reactions, showcasing the compound's versatility in synthetic chemistry .

Case Study 2: Anticancer Activity Assessment

A preclinical study evaluated the anticancer effects of a derivative synthesized from (2R)-2-aminobutanenitrile hydrochloride. The compound was tested against various cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a lead compound for drug development .

Mechanism of Action

The mechanism by which (2R)-2-aminobutanenitrile hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s chiral nature allows it to interact selectively with these targets, leading to specific biological effects. The pathways involved in these interactions are complex and may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Key Properties and Notes
(2R)-2-Aminobutanenitrile hydrochloride Not available C₄H₈ClN₂ 122.58 (calc.) Nitrile, amine, hydrochloride Chiral intermediate; polar, reactive nitrile group.
(R)-Methyl 2-aminobutanoate hydrochloride 85774-09-0 C₅H₁₂ClNO₂ 153.61 Ester, amine, hydrochloride Lab research use; ester group enhances solubility .
methyl (2R)-4-amino-2-hydroxybutanoate HCl 916892-19-8 C₅H₁₂ClNO₃ 169.61 Hydroxyl, ester, amine, hydrochloride Hydroxyl group increases hydrogen bonding; limited data .
(2S)-2,5-Diaminopentanamide dihydrochloride 71697-89-7 C₅H₁₃N₃O•(HCl)₂ 225.11 Amide, diamine, dihydrochloride Higher solubility; toxicology unstudied .
Migalastat HCl (piperidine derivative) 75172-81-5 C₉H₁₈ClNO₅ 255.70 Piperidine, hydroxyl, hydrochloride FDA-approved for Fabry disease; complex pharmacokinetics .

Functional Group Impact

  • Nitrile vs. Ester Groups: The nitrile group in (2R)-2-aminobutanenitrile hydrochloride confers higher reactivity (e.g., in nucleophilic additions) compared to the ester group in (R)-methyl 2-aminobutanoate hydrochloride. However, esters may offer better hydrolytic stability .
  • Amides, as in (2S)-2,5-diaminopentanamide dihydrochloride, are less reactive but critical in peptide synthesis .
  • Dihydrochloride Salts: Compounds like (2S)-2,5-diaminopentanamide dihydrochloride exhibit higher solubility but require stringent handling due to dual HCl moieties .

Stereochemical Considerations

The (2R) configuration in (2R)-2-aminobutanenitrile hydrochloride is critical for enantioselective applications. For example, (R)-methyl 2-aminobutanoate hydrochloride is used in chiral resolution, whereas its (S)-isomer (CAS 56545-22-3) may show divergent biological activity .

Biological Activity

(2R)-2-aminobutanenitrile hydrochloride, with the chemical formula C4_4H9_9ClN2_2 and CAS number 1073666-54-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Weight120.58 g/mol
Boiling PointNot available
Log P (octanol-water)0.21
SolubilityHigh
BBB PermeantYes

Pharmacological Activities

  • Anticancer Activity :
    • Research indicates that aziridinium ions derived from (2R)-2-aminobutanenitrile hydrochloride exhibit potential anticancer activity. These ions can participate in nucleophilic substitution reactions that lead to the formation of β-amino nitriles, which have been shown to inhibit cancer cell proliferation in vitro .
  • Neuroprotective Effects :
    • The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects. Studies have indicated that it may modulate neurotransmitter systems, although specific mechanisms remain under investigation .
  • Enzyme Inhibition :
    • The compound has been identified as a selective inhibitor of certain cytochrome P450 enzymes, particularly CYP3A4, which is crucial for drug metabolism. This inhibition can lead to drug-drug interactions, necessitating careful consideration in polypharmacy contexts .

The biological activity of (2R)-2-aminobutanenitrile hydrochloride can be attributed to several mechanisms:

  • Nucleophilic Substitution : The compound can form aziridinium ions that participate in nucleophilic substitution reactions, leading to various biologically active derivatives .
  • Regioselectivity : The stereochemistry of (2R)-2-aminobutanenitrile hydrochloride allows for regioselective reactions that enhance its efficacy as a pharmacological agent .

Case Study 1: Anticancer Properties

A study published in Organic & Biomolecular Chemistry demonstrated that derivatives of (2R)-2-aminobutanenitrile hydrochloride could effectively inhibit the growth of specific cancer cell lines through the induction of apoptosis and cell cycle arrest. The research utilized both in vitro assays and computational modeling to elucidate these effects .

Case Study 2: Neuroprotective Effects

In a preclinical study examining neuroprotection, (2R)-2-aminobutanenitrile hydrochloride was shown to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a protective role against neurodegenerative conditions .

Q & A

Q. What are the optimal synthetic routes for preparing (2R)-2-aminobutanenitrile hydrochloride with high enantiomeric purity?

Methodological Answer:

  • Chiral Pool Synthesis : Use (R)-2-aminobutanol as a starting material, followed by cyanidation via nucleophilic substitution with cyanide sources (e.g., KCN/NaCN) under controlled pH (acidic conditions to protonate the amine and prevent side reactions). Hydrochloride salt formation is achieved by treating the free base with HCl .
  • Resolution Methods : Employ diastereomeric salt crystallization using chiral resolving agents (e.g., tartaric acid derivatives) to separate enantiomers post-synthesis. Monitor purity via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) .

Q. How can researchers characterize the structural and chemical identity of (2R)-2-aminobutanenitrile hydrochloride?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : Analyze 1H^1H, 13C^{13}C, and DEPT-135 spectra to confirm the nitrile (-CN) and chiral amine (-NH2_2) groups. Compare chemical shifts with computed spectra (e.g., using ACD/Labs or ChemDraw).
    • FTIR : Identify characteristic peaks for nitrile (~2250 cm1^{-1}) and amine hydrochloride (~2500–3000 cm1^{-1}) .
  • Mass Spectrometry : Use ESI-MS or HRMS to confirm molecular weight (C4_4H9_9ClN2_2) and fragmentation patterns .

Q. What experimental conditions are critical for maintaining the stability of (2R)-2-aminobutanenitrile hydrochloride during storage?

Methodological Answer:

  • Storage : Store in airtight containers under inert gas (N2_2/Ar) at 2–8°C to prevent hydrolysis of the nitrile group. Avoid exposure to moisture or alkaline conditions, which can degrade the compound into carboxylic acid derivatives .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and analyze via TLC or HPLC to detect impurities like 2-aminobutanamide hydrochloride .

Q. How can researchers ensure enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral HPLC : Use a Chiralcel OD-H column with hexane:isopropanol (90:10) mobile phase. Compare retention times with racemic mixtures and reference standards.
  • Polarimetry : Measure specific rotation ([α]D[\alpha]_D) and compare with literature values for (R)-enantiomers (e.g., +15° to +25° in methanol) .

Advanced Research Questions

Q. What reaction mechanisms govern the nucleophilic substitution of (2R)-2-aminobutanenitrile hydrochloride in organic synthesis?

Methodological Answer:

  • SN2 Pathway : The nitrile group acts as a leaving group in basic conditions, enabling substitution with nucleophiles (e.g., thiols or amines). Kinetic studies (e.g., Eyring plots) can confirm the mechanism.
  • DFT Calculations : Use Gaussian or ORCA software to model transition states and validate stereochemical outcomes .

Q. How can researchers investigate the pharmacological potential of (2R)-2-aminobutanenitrile hydrochloride?

Methodological Answer:

  • In Vitro Assays : Screen for enzyme inhibition (e.g., aminotransferases) using fluorogenic substrates. Compare activity with (S)-enantiomers to assess stereoselectivity.
  • Receptor Binding Studies : Radiolabel the compound (14^{14}C or 3^{3}H) and test affinity for neurotransmitter receptors (e.g., GABAA_A) via competitive binding assays .

Q. How should researchers address contradictions in solubility data reported for (2R)-2-aminobutanenitrile hydrochloride?

Methodological Answer:

  • Standardized Solubility Testing : Use the shake-flask method in buffered solutions (pH 1–12) at 25°C. Quantify dissolved compound via UV-Vis spectroscopy (λmax\lambda_{\text{max}} ~210 nm).
  • Data Reconciliation : Compare results with literature using Hansen solubility parameters (HSPs) to account for solvent polarity and hydrogen bonding discrepancies .

Q. What analytical methods are validated for quantifying trace impurities in (2R)-2-aminobutanenitrile hydrochloride?

Methodological Answer:

  • HPLC-UV/MS : Employ a C18 column (e.g., Zorbax Eclipse) with gradient elution (water:acetonitrile + 0.1% TFA). Validate method per ICH Q2(R1) guidelines for LOD/LOQ (e.g., LOD ≤0.1%).
  • Pharmacopeial Standards : Cross-reference with USP/EP monographs for related hydrochloride salts (e.g., ethambutol HCl) .

Q. What degradation pathways are observed under oxidative or thermal stress?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to H2_2O2_2 (3%, 70°C) or dry heat (100°C, 24 hrs). Analyze degradation products via LC-MS to identify pathways (e.g., nitrile → amide → carboxylic acid).
  • Mechanistic Probes : Use isotopic labeling (15^{15}N) to track nitrogen migration during hydrolysis .

Q. How can (2R)-2-aminobutanenitrile hydrochloride be applied in asymmetric catalysis or chiral ligand design?

Methodological Answer:

  • Ligand Synthesis : Derivatize the amine group with phosphine or pyridine moieties to create chiral ligands. Test catalytic efficiency in asymmetric hydrogenation (e.g., Ru-BINAP systems).
  • X-ray Crystallography : Resolve ligand-metal complexes to correlate stereochemistry with catalytic activity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
(2R)-2-aminobutanenitrile hydrochloride

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